molecular formula C13H13N3O7S B2749558 2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid CAS No. 733030-78-9

2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid

Cat. No.: B2749558
CAS No.: 733030-78-9
M. Wt: 355.32
InChI Key: WOKURNVOTCOPJS-UHFFFAOYSA-N
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Description

2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid is a complex organic compound that features a furan ring, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid typically involves multiple steps. One common approach starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. The furan ring is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 2-{4-[(Furan-2-ylmethyl)amino]-3-aminobenzenesulfonamido}acetic acid.

    Substitution: Various sulfonamide derivatives.

Scientific Research Applications

2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro and sulfonamide groups.

    Medicine: Explored for its potential use in developing new drugs, particularly for its antibacterial and anti-inflammatory properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage bacterial DNA, leading to antibacterial effects. The sulfonamide group can inhibit the activity of certain enzymes, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid is unique due to the combination of its functional groups, which confer a range of biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for drug development and other applications .

Properties

IUPAC Name

2-[[4-(furan-2-ylmethylamino)-3-nitrophenyl]sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O7S/c17-13(18)8-15-24(21,22)10-3-4-11(12(6-10)16(19)20)14-7-9-2-1-5-23-9/h1-6,14-15H,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKURNVOTCOPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=C(C=C(C=C2)S(=O)(=O)NCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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